![molecular formula C13H9N3O B231657 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)
2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is known for its unique chemical structure, which is composed of fused pyridine and pyrimidine rings.
科学研究应用
2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one has been extensively studied for its potential as a therapeutic agent. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In addition, this compound has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders.
作用机制
The mechanism of action of 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. In addition, this compound has been shown to bind to certain receptors in the brain, leading to the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one exhibits potent anti-inflammatory and anti-tumor effects in vitro and in vivo. In addition, this compound has been shown to have a neuroprotective effect and improve cognitive function in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One advantage of using 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one in lab experiments is its high potency and selectivity. This compound has been shown to exhibit strong biological activity at low concentrations, making it a useful tool for studying the mechanisms of certain biological processes. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for the research of 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one. One area of interest is the development of this compound as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anti-inflammatory and anti-tumor agent. Finally, the synthesis of analogs of 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one may lead to the discovery of compounds with even greater biological activity and selectivity.
合成方法
The synthesis of 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one involves the condensation of 2-aminopyridine and 2,4-diaminopyrimidine in the presence of acetic anhydride. The resulting product is then subjected to cyclization to form the heterocyclic compound. This method has been reported to yield high purity and high yield of the compound.
属性
分子式 |
C13H9N3O |
|---|---|
分子量 |
223.23 g/mol |
IUPAC 名称 |
2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H9N3O/c17-13-10-7-4-8-14-12(10)15-11(16-13)9-5-2-1-3-6-9/h1-8H,(H,14,15,16,17) |
InChI 键 |
RBDYHBPVYQQYJK-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)N=CC=C3 |
SMILES |
C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)N=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Benzyloxy)methyl]proline](/img/structure/B231576.png)
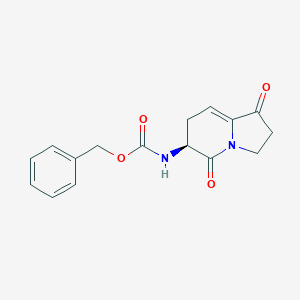

![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)
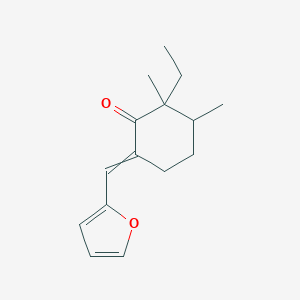
![1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone](/img/structure/B231597.png)
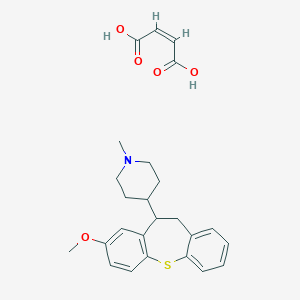

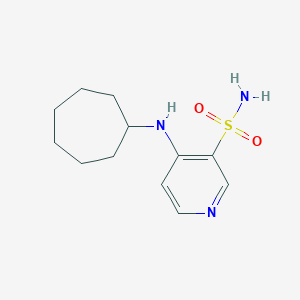

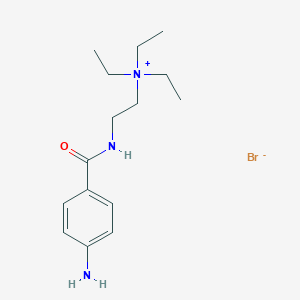
![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)

